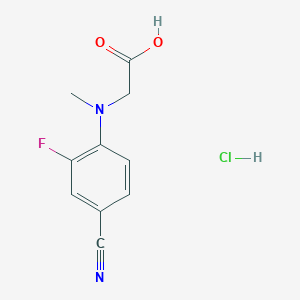

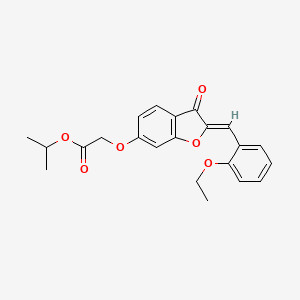

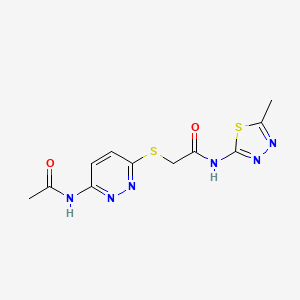

N-(3-chlorophenyl)-3-propionamidobenzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "N-(3-chlorophenyl)-3-propionamidobenzofuran-2-carboxamide" is a chemical entity that appears to be related to a class of compounds that involve benzofuran and carboxamide functionalities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and methodologies that could be relevant to the synthesis, structural properties, and potential reactivity of such a molecule.

Synthesis Analysis

The synthesis of related compounds involves catalytic, enantioselective functionalization of 3-aminobenzofurans, as described in the first paper. The process uses N-heterocyclic carbene catalysis to achieve C2-functionalization of the benzofuran ring, which could be a potential step in the synthesis of the compound . The reaction proceeds through the formation of chiral α,β-unsaturated acylazolium intermediates, followed by an aza-Claisen rearrangement and ring-opening catalyzed by magnesium to yield δ-amino acid derivatives .

Molecular Structure Analysis

The third paper provides insight into the structural analysis of a related N-carboxamide compound. X-ray diffraction was used to characterize the structure, and computational methods were employed to optimize the geometries and investigate the electronic structures of the compounds . This approach could be applied to "N-(3-chlorophenyl)-3-propionamidobenzofuran-2-carboxamide" to gain detailed information about its molecular structure.

Chemical Reactions Analysis

Although the papers do not directly address the chemical reactions of "N-(3-chlorophenyl)-3-propionamidobenzofuran-2-carboxamide," the methodologies described could be extrapolated to hypothesize potential reactivity. For instance, the catalytic functionalization techniques mentioned in the first paper could suggest that the compound may undergo similar transformations under the influence of N-heterocyclic carbene catalysis .

Physical and Chemical Properties Analysis

The second paper discusses a high-performance liquid chromatography (HPLC) assay for the determination of a related compound and its metabolite in plasma . This indicates that similar analytical techniques could be used to study the physical and chemical properties of "N-(3-chlorophenyl)-3-propionamidobenzofuran-2-carboxamide," including its behavior in biological systems and its metabolic profile .

Scientific Research Applications

Chemical Properties and Reactions

N-(3-chlorophenyl)-3-propionamidobenzofuran-2-carboxamide is involved in chemical reactions such as the rearrangement of 4-imino-(1H,4H)-3,1-benzoxazine-2-ones to 2,4-quinazolinediones via an isocyanate carboxamide intermediate. This process involves the conversion of 3-arylimino-2-indolinones to quinazolinediones and carbamic acid esters through intermediate compounds (Azizian, Mehrdad, Jadidi, & Sarrafi, 2000).

Spectroscopic Studies

The compound has been studied for its absorption and fluorescence spectra in different solvents, which aids in understanding its photophysical properties. This research is crucial for applications in photochemistry and related fields (Patil, Melavanki, Kapatkar, Ayachit, & Saravanan, 2011).

Structural and Electronic Properties

Its structural properties have been explored in various studies. For example, the synthesis and structural properties of N-3,4-(dichlorophenyl)-3-oxo-3-phenyl-2-(phenylcarbonyl)propanamide and its Cu(II) complex were investigated, providing insights into its geometrical and electronic structures (Sarıoğlu, Tok, Akkurt, Tahir, & Sönmez, 2016).

Fluorescence Quenching Studies

The fluorescence quenching of carboxamides, including this compound, by aniline and carbon tetrachloride in different organic solvents, has been studied. This research is significant for understanding the mechanisms of fluorescence quenching in various chemical environments (Patil, Melavanki, Nagaraja, Patil, Sanningannavar, & Kapatakar, 2013).

Polyamide Synthesis

Research has been conducted on the one-pot synthesis of dendritic polyamides, involving the use of carboxamides as key intermediates. Such studies are crucial for the development of new polymeric materials with potential applications in various industries (Yamakawa, Ueda, Takeuchi, & Asai, 1999).

Mechanism of Action

Target of Action

Many compounds that contain aromatic rings and amide groups, like the one , often interact with proteins in the body. These proteins could be enzymes, receptors, or transporters. The specific target would depend on the exact structure of the compound and its physicochemical properties .

Mode of Action

The compound could bind to its target protein and alter its function. This could involve inhibiting an enzyme, activating or blocking a receptor, or modulating a transporter. The exact mode of action would depend on the specific target and the compound’s structure .

Biochemical Pathways

The compound could affect various biochemical pathways depending on its target. For example, if it targets an enzyme involved in a specific metabolic pathway, it could alter the production of certain metabolites. Alternatively, if it targets a receptor, it could influence signal transduction pathways .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) would depend on its physicochemical properties. Factors such as its size, charge, lipophilicity, and chemical stability could influence how it is absorbed, where it is distributed in the body, how it is metabolized, and how it is excreted .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from changes in cell signaling and gene expression to alterations in cellular metabolism .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound might be more or less active at different pH levels, temperatures might affect its stability, and other molecules might compete with the compound for binding to its target .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(3-chlorophenyl)-3-(propanoylamino)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O3/c1-2-15(22)21-16-13-8-3-4-9-14(13)24-17(16)18(23)20-12-7-5-6-11(19)10-12/h3-10H,2H2,1H3,(H,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRGZNNOMAJKRMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chlorophenyl)-3-propionamidobenzofuran-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzamide](/img/structure/B2514973.png)

![1-[4-(diphenylmethyl)piperazin-1-yl]-2-(1H-1,2,4-triazol-1-yl)ethan-1-one](/img/structure/B2514982.png)

![6-chloro-3-[(4-chlorophenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2514989.png)